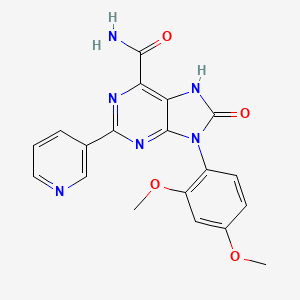

![molecular formula C24H27N3O3S2 B2399404 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 683262-96-6](/img/structure/B2399404.png)

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of sulfonamide-based inhibitors that target the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma, and is associated with poor prognosis and resistance to therapy. The inhibition of CAIX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy.

Scientific Research Applications

DNA Interaction and Cellular Staining

Compounds similar to the target chemical have been studied for their ability to bind to DNA, particularly targeting the minor groove of double-stranded DNA. For example, Hoechst 33258 and its analogues, known for their strong binding to AT-rich sequences, have been utilized extensively in biological research for DNA staining, facilitating chromosome and nuclear staining, and flow cytometry analysis (Issar & Kakkar, 2013). Such compounds provide a starting point for drug design, particularly for targeting specific DNA sequences or structures in therapeutic interventions.

Heterocyclic Compound Synthesis

The synthesis and application of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrate the chemical versatility and potential of similar structures in creating a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and spiropyridines. These serve as crucial intermediates in the development of drugs, dyes, and other functional materials (Gomaa & Ali, 2020).

Cytochrome P450 Inhibition

Research into chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism, highlights the importance of structural specificity in designing inhibitors that can modulate the metabolism of various drugs, potentially reducing drug-drug interactions and enhancing therapeutic efficacy (Khojasteh et al., 2011).

Sulfonamide Research

Sulfonamides, sharing a functional group similarity with the target compound, have been extensively investigated for their therapeutic applications. These include roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics, demonstrating the broad utility of such structures in drug development (Carta et al., 2012).

Pharmacological and Synthetic Applications

Compounds containing thiazolidinone and similar heterocyclic frameworks have been reviewed for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ease of synthesizing these compounds and their potent biological activities highlight their potential as templates for drug discovery (ArunlalV. et al., 2015).

properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-17-22(18-9-5-3-6-10-18)25-24(31-17)26-23(28)19-13-15-21(16-14-19)32(29,30)27(2)20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,4,7-8,11-12H2,1-2H3,(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSPONCHMCGWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)

![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)

![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)

![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)

![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)